Adiphenine

Description

was heading 1963-94; use DIPHENYLACETIC ACIDS to search ADIPHENINE 1966-94

See also: this compound Hydrochloride (active moiety of).

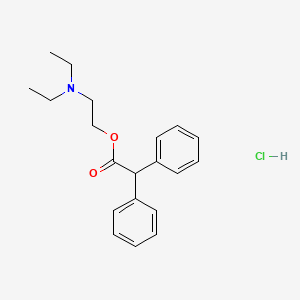

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOAIQNSOGZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022561 | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-95-9 | |

| Record name | Adiphenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiphenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adiphenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/ | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Allosteric Modulatory Action of Adiphenine on Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adiphenine, traditionally known as an antispasmodic agent, exerts its effects through a complex interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound on nAChRs, consolidating available quantitative data, outlining detailed experimental methodologies, and visualizing key pathways and workflows. This compound functions as a non-competitive inhibitor of multiple nAChR subtypes, operating through an allosteric mechanism that promotes receptor desensitization. This document aims to serve as a detailed resource for researchers and professionals engaged in the study of nAChR pharmacology and the development of novel therapeutics targeting this receptor family.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit compositions give rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles. This compound has been identified as a non-competitive inhibitor of nAChRs, distinguishing its mechanism from classical competitive antagonists that bind directly to the acetylcholine binding site. This guide delves into the specifics of this compound's interaction with nAChRs, focusing on its inhibitory potency, subtype selectivity, and the molecular mechanisms that underpin its function.

Quantitative Pharmacological Data

This compound exhibits inhibitory activity across several nAChR subtypes. The following table summarizes the available quantitative data on the potency of this compound's inhibition.

| Receptor Subtype | Parameter | Value (µM) | Cell Line/System | Reference |

| α1 | IC50 | 1.9 | TE671/RD cells | |

| α3β4 | IC50 | 1.8 | SH-SY5Y cells | |

| α4β2 | IC50 | 3.7 | SH-EP1 cells | |

| α4β4 | IC50 | 6.3 | SH-EP1 cells | |

| Muscarinic Acetylcholine Receptor | Ki | 0.44 | - |

Table 1: Inhibitory potency of this compound on various nAChR subtypes and its binding affinity for muscarinic receptors.

Mechanism of Action

This compound's primary mechanism of action on nAChRs is the enhancement of receptor desensitization. Desensitization is a process where the receptor enters a prolonged non-conducting state despite the continued presence of an agonist. This compound acts as a non-competitive inhibitor, meaning it does not directly compete with acetylcholine for the orthosteric binding site. Instead, it is believed to bind to an allosteric site on the receptor-channel complex.

Key features of this compound's mechanism include:

-

Acceleration of Desensitization: this compound increases the rate at which the receptor enters a desensitized state when the channel is open.

-

State-Dependent Action: The inhibitory effect of this compound is more pronounced when the receptor is in its open or desensitized state, suggesting a higher affinity for these conformations.

-

Voltage-Independent Block: The block produced by this compound is not dependent on the membrane potential.

The diagram below illustrates the proposed mechanism of action of this compound on nAChRs.

Experimental Protocols

The characterization of this compound's effects on nAChRs involves a combination of electrophysiological and radioligand binding assays. The following are representative protocols for these techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through nAChRs in response to acetylcholine and the modulatory effects of this compound.

Objective: To determine the IC50 of this compound for the inhibition of acetylcholine-evoked currents in a cell line expressing a specific nAChR subtype.

Materials:

-

HEK293 cells stably expressing the nAChR subtype of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.3).

-

Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.3).

-

Acetylcholine (ACh) stock solution.

-

This compound hydrochloride stock solution.

Procedure:

-

Culture cells on glass coverslips to 50-70% confluency.

-

Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.

-

Fill the pipette with internal solution and mount it on the micromanipulator.

-

Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a saturating concentration of ACh to elicit a maximal current response.

-

Co-apply ACh with varying concentrations of this compound to determine the inhibitory effect.

-

Analyze the data to calculate the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to nAChRs, although it is important to note that as a non-competitive inhibitor, this compound may not directly compete with orthosteric radioligands.

Objective: To determine if this compound can allosterically modulate the binding of a radiolabeled nAChR ligand.

Materials:

-

Membrane preparations from cells or tissues expressing the nAChR subtype of interest.

-

Radioligand (e.g., [3H]-epibatidine).

-

This compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with the radioligand at a concentration near its Kd.

-

In parallel incubations, include varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine if this compound modulates radioligand binding.

Downstream Signaling Consequences

The non-competitive inhibition and enhanced desensitization of nAChRs by this compound have significant downstream cellular consequences. By reducing the influx of cations (Na+ and Ca2+) through the nAChR channel, this compound can modulate a variety of intracellular signaling pathways.

The influx of Ca2+ through certain nAChR subtypes is a critical second messenger that can activate numerous downstream signaling cascades, including:

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) pathways: These kinases are involved in a wide range of cellular processes, including gene expression and synaptic plasticity.

-

MAPK/ERK pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/Akt pathway: This is a key survival pathway that protects neurons from apoptosis.

By attenuating nAChR-mediated Ca2+ influx, this compound can indirectly influence these pathways, potentially contributing to its pharmacological effects.

Adiphenine Hydrochloride: A Non-Competitive Inhibitor of Nicotinic Acetylcholine Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Adiphenine hydrochloride, a compound previously utilized for its antispasmodic properties, has emerged as a significant non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth analysis of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. This compound demonstrates inhibitory activity across multiple nAChR subtypes, and its non-competitive nature offers a distinct pharmacological profile. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound and related compounds.

Introduction

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction is implicated in a variety of neurological disorders, making them a key target for therapeutic intervention. This compound hydrochloride presents as a valuable pharmacological tool for studying nAChR function and as a potential scaffold for the development of novel therapeutics. This guide will explore the core aspects of this compound's interaction with nAChRs, with a focus on its non-competitive inhibitory mechanism.

Mechanism of Action: Non-Competitive Inhibition

This compound hydrochloride functions as a non-competitive inhibitor of nAChRs. Unlike competitive inhibitors that bind to the acetylcholine binding site, this compound is understood to interact with a different site on the receptor-channel complex. This interaction does not prevent the binding of acetylcholine but rather modulates the receptor's response to the agonist.

Studies have shown that this compound's primary mechanism involves the stabilization of a desensitized state of the nAChR. It has been observed to accelerate the rate of desensitization that occurs from the open channel state.[1] Interestingly, the full inhibitory effect of this compound requires its presence prior to the activation of the receptor, suggesting that it may bind to a site on the resting state of the receptor, which then facilitates a rapid transition to a desensitized state upon channel opening.[1]

References

The Neuropharmacological Profile of Adiphenine: An In-depth Technical Guide on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adiphenine is a compound with a significant history of investigation, primarily recognized for its anticholinergic properties. This technical guide provides a comprehensive overview of the effects of this compound on the central nervous system (CNS). It consolidates preclinical data on its mechanism of action, receptor binding affinities, and its functional consequences in various in vivo models. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the complex signaling pathways modulated by this compound and the workflows of critical experimental procedures. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in neuroscience and drug development, aiming to stimulate further exploration into the therapeutic potential and neuropharmacological nuances of this compound.

Introduction

This compound, also known as 2-(diethylamino)ethyl diphenylacetate, is a molecule that has been studied for its antispasmodic and anticholinergic activities. Its effects on the central nervous system are of particular interest due to its ability to antagonize both nicotinic and muscarinic acetylcholine receptors. Understanding the intricate interactions of this compound with these receptor systems is crucial for elucidating its potential therapeutic applications and its toxicological profile. This guide offers a detailed examination of the available scientific literature on the CNS effects of this compound, presenting quantitative data, experimental methodologies, and visual representations of its neuropharmacological interactions.

Mechanism of Action

This compound exerts its effects on the central nervous system primarily through its action as an antagonist at acetylcholine receptors. It is a non-selective antagonist, meaning it blocks both nicotinic and muscarinic subtypes of acetylcholine receptors.

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound has been shown to be an antagonist of various nAChR subtypes. This action is believed to contribute to its effects on neurotransmission and neuronal excitability.

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism: The compound also demonstrates antagonistic activity at muscarinic acetylcholine receptors. This contributes to its classic anticholinergic profile, which can manifest in a range of central effects.

Quantitative Data on Receptor Binding and In Vivo Efficacy

The following tables summarize the available quantitative data on this compound's interaction with acetylcholine receptors and its efficacy in preclinical models.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Muscarinic Acetylcholine Receptors | Radioligand Binding Assay | Ki | 0.44 | |

| Nicotinic Acetylcholine Receptor (α3β4) | Functional Assay (IC50) | IC50 | 1.8 | |

| Nicotinic Acetylcholine Receptor (α4β2) | Functional Assay (IC50) | IC50 | 3.7 | |

| Nicotinic Acetylcholine Receptor (α4β4) | Functional Assay (IC50) | IC50 | 6.3 |

Table 2: this compound In Vivo Efficacy and Toxicity

| Model | Species | Parameter | Value (mg/kg) | Reference |

| Maximal Electroshock Seizure (MES) | Mouse | ED50 | 62 | |

| Organophosphate-Induced Lethality | Mouse | PD50 | 3.3 | |

| Neurotoxicity | Mouse | - | Higher doses |

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of this compound for muscarinic acetylcholine receptors.

-

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic acetylcholine receptors.

-

Materials:

-

Rat brain cortex homogenate (source of muscarinic receptors).

-

[3H]-QNB (Quinuclidinyl benzilate) as the radioligand.

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a reaction tube, add the brain homogenate, [3H]-QNB at a concentration near its Kd, and varying concentrations of this compound or buffer (for total binding).

-

To determine non-specific binding, a separate set of tubes is prepared with a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Maximal Electroshock Seizure (MES) Model

This protocol describes the MES model used to assess the anticonvulsant activity of this compound.

-

Objective: To determine the median effective dose (ED50) of this compound required to protect against tonic hindlimb extension in the MES test.

-

Animals: Male mice (e.g., Swiss-Webster).

-

Apparatus: An electroshock apparatus with corneal electrodes.

-

Procedure:

-

Administer various doses of this compound (or vehicle control) intraperitoneally to different groups of mice.

-

At the time of peak drug effect (predetermined), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which typically lasts for several seconds.

-

Protection is defined as the absence of the tonic hindlimb extension phase.

-

-

Data Analysis:

-

For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.

-

Determine the ED50 value and its 95% confidence intervals using a probit analysis or other appropriate statistical method.

-

Signaling Pathways and Experimental Workflows

This compound's Antagonism of Cholinergic Signaling

The following diagram illustrates the antagonistic effect of this compound on both nicotinic and muscarinic acetylcholine receptor signaling pathways in the central nervous system.

Pharmacological Profile of Adiphenine Hydrochloride: A Technical Guide

Abstract

Adiphenine hydrochloride is an anticholinergic agent with potent antispasmodic and anticonvulsant properties. Its primary mechanism of action involves the non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) and competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This dual activity underlies its efficacy in relaxing smooth muscle and preventing seizure propagation. This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamic properties with quantitative in vitro and in vivo data, and a summary of its limited pharmacokinetic profile. Detailed experimental methodologies for key assays are provided, and critical pathways and workflows are visualized to support further research and development.

Introduction

This compound, also known as Spasmolytin or Trasentin, is a tertiary amine ester with a well-established history as an antispasmodic agent used for gastrointestinal and genitourinary disorders. Chemically, it is the 2-(diethylamino)ethyl ester of diphenylacetic acid. Its pharmacological classification is an anticholinergic, acting as a direct smooth muscle relaxant. Beyond its use in treating conditions characterized by smooth muscle spasm, this compound has demonstrated significant anticonvulsant activity in preclinical models and has been investigated for its local anesthetic properties. This guide synthesizes the available technical data to provide a detailed profile for research and drug development applications.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects primarily through the blockade of the two major classes of acetylcholine receptors: nicotinic and muscarinic.

Antagonism of Cholinergic Receptors

This compound is a broad-spectrum cholinergic antagonist. It inhibits the action of acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems, by binding to and blocking its receptors. This blockade prevents the downstream signaling cascades normally initiated by ACh, leading to effects such as muscle relaxation and modulation of neuronal excitability.

Non-Competitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

This compound acts as a non-competitive inhibitor of various nAChR subtypes. This means it does not compete directly with acetylcholine for the binding site but rather binds to an allosteric site on the receptor-ion channel complex, altering its conformation and preventing ion flow upon agonist binding. It displays varying affinities for different nAChR subtypes.

Antagonism of Muscarinic Acetylcholine Receptors (mAChRs)

In addition to its effects on nAChRs, this compound is an antagonist of muscarinic acetylcholine receptors. It has a reported binding affinity (Ki) of 0.44 µM for mAChRs. This action contributes significantly to its antispasmodic effects on smooth muscles, such as those in the gastrointestinal tract.

Other Potential Mechanisms

Studies have suggested that this compound may have actions independent of cholinergic blockade. For instance, its effect on TSH release from the rat anterior pituitary was found to be calcium-independent and not deterred by somatostatin, distinguishing its mechanism from that of TRH. This suggests this compound may act near the final steps of the TSH release pathway.

Pharmacodynamics

The pharmacodynamic effects of this compound have been quantified in both in vitro and in vivo systems, defining its potency and efficacy.

In Vitro Pharmacology

The inhibitory activity of this compound has been characterized against several nAChR subtypes using cell-based functional assays, with potency expressed as the half-maximal inhibitory concentration (IC50). Its binding affinity for the general muscarinic receptor population is expressed as the inhibitor constant (Ki).

-

Nicotinic Receptor Inhibition: this compound blocks the function of human nAChRs expressed in various cell lines (e.g., TE671/RD, SH-SY5Y, SH-EP1) in a dose-dependent manner.

-

Muscarinic Receptor Antagonism: this compound demonstrates potent binding to muscarinic receptors.

-

Functional Antagonism: In isolated guinea pig ileum, this compound inhibits acetylcholine-induced contractions in a concentration-dependent manner, demonstrating its functional antispasmodic activity.

In Vivo Pharmacology

Preclinical studies in mice

Adiphenine for research in neurological disorders

An In-depth Technical Guide to Adiphenine for Research in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile compound with a primary role as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs). Initially utilized for its antispasmodic and muscle relaxant properties, particularly in gastrointestinal disorders, its application in neuroscience research is expanding. This compound's ability to modulate the cholinergic system and cross the blood-brain barrier makes it a valuable tool for investigating the pathophysiology of various neurological disorders where cholinergic signaling is implicated. Recent preclinical studies have highlighted its potential in mitigating impulsive-like behaviors associated with neurocognitive disorders and its anticonvulsant effects. This guide provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, and its application in preclinical neurological research, complete with detailed experimental protocols and quantitative data to support future investigations.

Core Mechanism of Action

This compound exerts its effects primarily through the modulation of the cholinergic signaling system. It acts as an antagonist at two major types of acetylcholine receptors:

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound is a non-competitive inhibitor of nAChRs. Instead of competing with the endogenous ligand acetylcholine (ACh) at the binding site, it likely binds to a different, allosteric site or directly blocks the ion channel pore. This inhibition prevents the influx of cations (like Na⁺ and Ca²⁺) that normally occurs upon ACh binding, thereby reducing neuronal excitability and neurotransmitter release. This mechanism is central to its observed effects in neurological models.

-

Muscarinic Acetylcholine Receptors (mAChRs): this compound also functions as an anticholinergic agent by acting as an antagonist at mAChRs. This contributes to its antispasmodic effects on smooth muscle and modulates other G-protein coupled signaling cascades within the central nervous system.

The dual antagonism of both nAChRs and mAChRs allows this compound to broadly dampen cholinergic neurotransmission, a pathway critical to processes like learning, memory, attention, and motor control. Abnormalities in nAChR function, in particular, have been linked to the pathophysiology of Alzheimer's disease, Parkinson's disease, and epilepsy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on published preclinical research.

Table 1: Receptor Binding & Functional Inhibition

| Target Receptor Subtype | Parameter | Value | Cell Line / Model | Reference(s) |

|---|---|---|---|---|

| Nicotinic (nAChR) | ||||

| α1 | IC₅₀ | 1.9 µM | TE671/RD cells | |

| α3β4 | IC₅₀ | 1.8 µM | SH-SY5Y cells | |

| α4β2 | IC₅₀ | 3.7 µM | SH-EP1 cells | |

| α4β4 | IC₅₀ | 6.3 µM | SH-EP1 cells |

| Muscarinic (mAChR) | Kᵢ | 0.44 µM | N/A | |

Table 2: In Vivo Efficacy in Animal Models

| Model | Parameter | Value | Species | Reference(s) |

|---|---|---|---|---|

| Maximal Electroshock Seizure (MES) | ED₅₀ | 62 mg/kg (i.p.) | Mouse |

| Organophosphate-induced Lethality | PD₅₀ | 3.3 mg/kg | Mouse | |

Table 3: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₂ · HCl | |

| Molecular Weight | 347.9 g/mol | |

| Solubility | ||

| DMSO | 30 mg/ml | |

| Ethanol | 30 mg/ml | |

| Water | ≥57.1 mg/mL |

| PBS (pH 7.2) | 1 mg/ml | |

Preclinical Research in Neurological Disorders

This compound serves as a critical research tool for probing the cholinergic system's role in various CNS conditions.

-

Neurocognitive Disorders: A study on postoperative neurocognitive disorders (PND) in aged mice found that intracerebroventricular administration of this compound (125 nM daily) alleviated impulsive-like behaviors. This effect was correlated with a reduction in neuronal spike firing and local field potential (LFP) power in the hippocampal CA1 region, directly linking nAChR inhibition to the behavioral outcome.

-

Epilepsy and Seizures: this compound demonstrates clear anticonvulsant properties. It effectively prevents tonic hindlimb extension in the maximal electroshock (MES) seizure model in mice, a standard test for screening anti-epileptic drugs.

-

Neuroprotection: The compound shows protective effects against organophosphate-induced lethality, suggesting a role in mitigating cholinergic excitotoxicity.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for key experiments involving this compound.

In Vitro: nAChR Functional Blockade Assay

This protocol assesses this compound's ability to inhibit the function of specific nAChR subtypes expressed in cultured cell lines.

-

Cell Culture: Culture human cell lines endogenously expressing nAChR subtypes (e.g., SH-SY5Y for α3β4, TE671/RD for α1) under standard conditions.

-

Assay Preparation: Plate cells in a suitable format (e.g., 96-well plate) and load with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Application: Pre-incubate the cells with varying concentrations of this compound hydrochloride (e.g., 10 nM to 1 mM) or vehicle control for a defined period (e.g., 3 minutes).

-

Receptor Activation: Stimulate the nAChRs using a specific agonist (e.g., acetylcholine or nicotine) and measure the resulting change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced fluorescence response against the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the maximal receptor response.

In Vivo: Evaluation in a Mouse Model of Neurocognitive Disorder

This workflow describes the evaluation of this compound in a surgical model of postoperative neurocognitive disorder (PND).

-

Model Induction: Use aged male mice (e.g., 18-month-old C57BL/6) to model the increased susceptibility of the elderly to PND. Establish the PND model through a controlled surgical procedure, such as tibial fracture, under general anesthesia.

-

Drug Delivery: Administer this compound hydrochloride or vehicle via intracerebroventricular (ICV) microinfusion at the desired dose (e.g., 125 nM per day) for a specified duration (e.g., 7 days).

-

Behavioral Testing: After the treatment period, subject the mice to a series of behavioral tests to assess different

An In-depth Investigation into the Anticonvulsant Properties of Adiphenine

A Technical Guide for Neuropharmacology and Drug Development Professionals

Abstract: Adiphenine, a compound traditionally classified as an anticholinergic and antispasmodic agent, has demonstrated potential anticonvulsant effects in preclinical models. This technical guide provides a comprehensive review of the existing scientific data, focusing on the quantitative results, experimental methodologies, and potential mechanisms of action underlying this compound's effects on seizure activity. The document synthesizes findings from in vivo electroshock models and electrophysiological studies, presenting data in structured formats to facilitate analysis. Detailed experimental protocols are provided for key cited experiments, and complex biological pathways and workflows are visualized using standardized diagrams. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutic strategies for epilepsy and seizure disorders.

Introduction

This compound, chemically known as 2-(diethylamino)ethyl diphenylacetate, is recognized primarily for its function as an antispasmodic drug through the inhibition of nicotinic acetylcholine receptors (nAChRs). It acts as an antagonist at various nAChR subtypes and also at muscarinic acetylcholine receptors. While its clinical application has historically been centered on its anticholinergic properties, early preclinical research has indicated a potential role as an anticonvulsant. This guide delves into the specific evidence supporting the anticonvulsant profile of this compound, exploring its efficacy in established seizure models and its impact on aberrant neural signaling.

Known Mechanism of Action and Receptor Pharmacology

This compound's primary pharmacological activity is characterized by its antagonism of acetylcholine receptors. This interaction is fundamental to its potential influence on the central nervous system and seizure thresholds.

Cholinergic System Interaction

This compound is a potent anticholinergic agent. It functions as an antagonist of both nicotinic and muscarinic acetylcholine receptors. Its inhibitory concentrations for various nAChR subtypes have been quantified, demonstrating a broad-spectrum blockade of these ion channels. Additionally, it exhibits a high affinity for muscarinic acetylcholine receptors.

Effects on the Glutamatergic System

Recent research suggests this compound may also modulate the glutamatergic system, a key pathway in seizure generation and propagation. Studies have shown that this compound can suppress aberrant neural signaling in the hippocampus and influence the expression of glutamate transporters in astrocytes. This indicates a potential mechanism of action beyond its anticholinergic effects, directly impacting the primary excitatory neurotransmitter system in the brain.

Signaling Pathway Overview

The following diagram illustrates the primary molecular targets of this compound relevant to its potential anticonvulsant activity.

Caption: this compound's dual action on cholinergic and glutamatergic systems.

Preclinical Efficacy in Seizure Models

The primary evidence for this compound's anticonvulsant properties comes from the maximal electroshock (MES) seizure model, a standard for screening potential treatments for generalized tonic-clonic seizures.

Quantitative Data from the Maximal Electroshock (MES) Test

| Animal Model | Test Agent | Dose (ED₅₀) | Effect | Neurotoxicity | Reference |

| Mouse | This compound | 62 mg/kg | Prevention of tonic hindlimb extension | Observed at doses higher than the ED₅₀ |

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated preclinical model used to identify compounds effective against generalized tonic-clonic seizures.

-

Animal Preparation: Adult male mice are used for the study. The test compound, this compound hydrochloride, is dissolved in a suitable vehicle (e.g., saline) for administration, typically via intraperitoneal (IP) injection.

-

Drug Administration: A range of doses of this compound are administered to different groups of mice to determine the median effective dose (ED₅₀). A control group receives only the vehicle. A predetermined time interval is allowed between drug administration and the electroshock to ensure peak bioavailability.

-

Induction of Seizure: A corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds).

-

Observation and Scoring: The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered a positive indication of anticonvulsant activity.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is recorded. This data is then used to calculate the ED₅₀ value using probit analysis, representing the dose at which 50% of the animals are protected.

-

Neurotoxicity Assessment: A separate assessment, often the rotarod test, is performed to evaluate motor impairment and determine the dose at which neurotoxicity occurs (TD₅₀).

Maximal Electroshock Test Workflow

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Electrophysiological and Cellular Effects

Beyond behavioral models, studies have investigated this compound's direct impact on neural activity and cellular markers in the brain, particularly in the hippocampus.

Suppression of Aberrant Neural Signaling

In a mouse model, this compound demonstrated a significant ability to suppress abnormal electrical activity in the hippocampus. Recordings showed a reduction in spike firing and beta-wave power, which are often elevated in seizure states.

| Measurement | Model Group | Vehicle Treatment | This compound Treatment | Statistical Significance | Reference |

| Number of Spikes (in 1 min) | Trauma/Factor (TF) | Elevated | Significantly Reduced | p < 0.0001 (Drug Effect) | |

| β-wave Power Spectral Density | Trauma/Factor (TF) | Elevated | Significantly Reduced | p < 0.0001 |

Methodological & Application

Application Notes and Protocols for Adiphenine in Smooth Muscle Contraction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiphenine is a compound recognized for its antispasmodic properties, making it a valuable tool for studying smooth muscle physiology and pharmacology. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in smooth muscle contraction research. This compound acts as an antagonist at both nicotinic and muscarinic acetylcholine receptors, offering a dual mechanism for inhibiting smooth muscle contraction. This document will guide researchers in utilizing this compound to investigate cholinergic signaling pathways in smooth muscle and to assess its potential as a modulator of smooth muscle tone.

Mechanism of Action

This compound exerts its relaxant effect on smooth muscle through a dual antagonism of cholinergic receptors:

-

Muscarinic Acetylcholine Receptor (mAChR) Antagonism : this compound is an antagonist of muscarinic acetylcholine receptors, with a reported Ki of 0.44 µM. In gastrointestinal smooth muscle, the M3 subtype of muscarinic receptors is predominantly responsible for mediating contraction. The binding of acetylcholine (ACh) to M3 receptors, which are Gq/11 protein-coupled, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration ([Ca2+]i) is a primary trigger for smooth muscle contraction. By blocking M3 receptors, this compound prevents this signaling cascade, thereby inhibiting ACh-induced smooth muscle contraction.

-

Nicotinic Acetylcholine Receptor (nAChR) Antagonism : this compound also acts as a non-competitive inhibitor of various nicotinic acetylcholine receptor subtypes. In the context of gastrointestinal smooth muscle, nAChRs are located on presynaptic terminals of myenteric neurons. Activation of these presynaptic nAChRs facilitates the release of acetylcholine (ACh). By inhibiting these nicotinic receptors, Ad

Application Note: Preparation of Adiphenine Hydrochloride Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adiphenine hydrochloride is a synthetic compound recognized for its antispasmodic and anticholinergic properties. It functions primarily as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to antagonize various nAChR subtypes, including α1, α3β4, α4β2, and α4β4, as well as muscarinic acetylcholine receptors. Due to its mechanism of action, this compound is utilized in research to investigate cholinergic signaling pathways and as an anticonvulsant agent. Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for this compound hydrochloride due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound hydrochloride stock solutions in DMSO.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound hydrochloride relevant to the preparation of a stock solution.

| Property | Value | References |

| Chemical Name | 2-(diethylamino)ethyl 2,2-diphenylacetate;hydrochloride | |

| CAS Number | 50-42-0 | |

| Molecular Formula | C₂₀H₂₅NO₂·HCl | |

| Molecular Weight | 347.88 g/mol | |

| Solubility in DMSO | ≥ 100 mg/mL (287.46 mM) | |

| 30 mg/mL (86.23 mM) | ||

| ≥ 17.39 mg/mL | ||

| Storage (Powder) | 3 years at -20°C | |

| Storage (in DMSO) | 1 year at -80°C; 1 month at -20°C |

Experimental Protocol

This protocol details the procedure for preparing a 10 mM stock solution of this compound hydrochloride in DMSO.

1. Safety Precautions

-

This compound hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.

-

Always handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

2. Materials and Equipment

-

This compound hydrochloride (CAS 50-42-0) powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

3. Stock Solution Preparation (Example: 1 mL of 10 mM Stock)

Step 1: Calculation

-

Determine the mass of this compound hydrochloride required.

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation: Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 347.88 g/mol x (1000 mg / 1 g)

-

Mass = 3.48 mg

-

Step 2: Weighing the Compound

-

Place a sterile vial on the analytical balance and tare the weight.

-

Carefully weigh out 3.48 mg of this compound hydrochloride powder into the vial.

Step 3: Dissolution

-

Using a calibrated pipette, add 1 mL of high-purity DMSO to the vial containing the this compound hydrochloride powder.

-

Cap the vial securely and vortex the solution until the powder is completely dissolved. To facilitate dissolution, the solution can be gently warmed to 37°C or placed in an ultrasonic bath for a few minutes.

-

Note: It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility of the compound.

Step 4: Storage and Handling

-

Once the stock solution is fully dissolved, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots in tightly sealed amber vials.

-

For long-term storage (up to 1 year), store the aliquots at -80°C.

-

For short-term storage (up to 1 month), store at -20

Application Notes and Protocols: Solubility of Adiphenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility of adiphenine hydrochloride in water and ethanol. This document includes quantitative solubility data from various suppliers, a detailed experimental protocol for solubility determination, and visualizations of the experimental workflow and the compound's mechanism of action.

Quantitative Solubility Data

This compound hydrochloride is an anticholinergic agent and a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChR). Its solubility can vary depending on the specific experimental conditions and the source of the compound. The data below, compiled from various chemical suppliers, indicates that this compound hydrochloride is generally readily soluble in water and has lower solubility in ethanol.

| Solvent | Solubility | Source |

| Water | 70 mg/mL | Selleck Chemicals |

| Water | ≥57.1 mg/mL | APExBIO |

| Water | 64 mg/mL | TargetMol |

| Water | ≥ 50 mg/mL | MedChemExpress |

| PBS (pH 7.2) | 1 mg/mL | Cayman Chemical |

| Ethanol | 18 mg/mL | Selleck Chemicals |

| Ethanol | 30 mg/mL | Cayman Chemical |

| Ethanol | 15 mg/mL | TargetMol |

| Ethanol | Insoluble | APExBIO |

Note: The variability in reported solubility values may be attributed to differences in experimental methods, temperature, pH, and purity of the compound.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. This protocol outlines the steps to measure the solubility of this compound hydrochloride in both water and ethanol.

Objective: To determine the saturation solubility of this compound hydrochloride in deionized water and absolute ethanol at a controlled temperature.

Materials:

-

This compound hydrochloride (crystalline solid, ≥98% purity)

-

Deionized water (Type I)

-

Absolute ethanol (≥99.5%)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Ensure both deionized water and absolute ethanol are degassed to prevent bubble formation.

-

Addition of Compound: Weigh an excess amount of this compound hydrochloride and add it to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment, ensuring a saturated solution. For example, add approximately 100 mg of the compound to 1 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Sample Dilution: Accurately dilute the clear filtrate with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification:

-

HPLC Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound hydrochloride. A standard calibration curve must be prepared using known concentrations of the compound.

-

UV-Vis Spectrophotometry: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for this compound hydrochloride. Calculate the concentration using a standard curve.

-

-

Calculation of Solubility: Calculate the solubility using the following formula, accounting for the dilution factor:

-

Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle this compound hydrochloride in a well-ventilated area.

Visualizations

Caption: Workflow for the Shake-Flask Solubility Determination Method.

This compound is an antagonist of both nicotinic and muscarinic acetylcholine receptors. It acts as a non-competitive inhibitor at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. When the endogenous ligand, acetylcholine (ACh), binds to nAChRs, it causes the channel to open, allowing the influx of cations like Na⁺ and Ca²⁺, leading to cell depolarization and a physiological response. This compound blocks this ion flow, thereby inhibiting the cellular response.

Caption: this compound HCl inhibits nAChR signaling by blocking the ion channel.

Application Notes and Protocols for Immunofluorescence Staining After Adiphenine Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiphenine is a pharmacological agent known for its inhibitory effects on nicotinic acetylcholine receptors (nAChRs). Emerging evidence also points to its interaction with sigma-1 receptors (S1Rs), which are chaperone proteins involved in cellular stress responses. This dual activity makes this compound a compound of interest in various research fields, including neuroscience and cancer biology. Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of target proteins. This document provides a detailed protocol for performing immunofluorescence staining on cells treated with this compound to investigate its effects on nAChR and S1R expression and localization.

Data Presentation

The following table summarizes hypothetical quantitative data based on existing literature on the effects of nAChR antagonists and S1R ligands. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

| Treatment Group | Target Protein | Mean Fluorescence Intensity (Arbitrary Units) | Subcellular Localization |

| Vehicle Control | α4β2 nAChR | 150 ± 12 | Predominantly plasma membrane clusters |

| This compound (10 µM) | α4β2 nAChR | 95 ± 9 | Internalized puncta, reduced membrane staining |

| Vehicle Control | Sigma-1 Receptor | 80 ± 7 | Endoplasmic reticulum (perinuclear) |

| This compound (10 µM) | Sigma-1 Receptor | 110 ± 10 | Translocation to plasma membrane and cell periphery |

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., SH-SY5Y, PC12, or other suitable cell lines expressing nAChRs and S1Rs) onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of staining.

-

Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

This compound Treatment: Once the cells reach the desired confluency, treat them with the desired concentration of this compound (e.g., 1-50 µM) or a vehicle control (e.g., DMSO or PBS) for a specified duration (e.g., 1, 6, 12, or 24 hours). The optimal concentration and incubation time should be determined empirically for each cell line and experimental question.

Immunofluorescence Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Reagents and Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% normal goat serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

-

Primary Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Secondary Antibody Dilution Buffer: 1% BSA in PBS

-

Primary antibodies:

-

Rabbit anti-nAChR α4 subunit antibody

-

Mouse anti-Sigma-1 Receptor antibody

-

-

Secondary antibodies:

-

Goat anti-rabbit IgG, Alexa Fluor 488 conjugate

-

Goat anti-mouse IgG, Alexa Fluor 594 conjugate

-

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

Procedure:

-

Fixation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies to their optimal concentrations in Primary Antibody Dilution Buffer

-

Troubleshooting & Optimization

Adiphenine Off-Target Effects: A Technical Support Center for Cell-Based Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and controlling for the off-target effects of Adiphenine in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments, ensuring the generation of accurate and reproducible data.

Introduction to this compound's Pharmacological Profile

This compound is an anticholinergic agent that acts as a non-selective antagonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively)[1]. While its primary use in research is often as a tool compound to probe these cholinergic systems, its broad pharmacological profile necessitates careful consideration of potential off-target effects that can influence experimental outcomes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary (on-target) effects of this compound in cell-based assays?

A1: this compound's primary effects are the competitive antagonism of acetylcholine (ACh) and other cholinergic agonists at muscarinic and nicotinic receptors. This will result in the inhibition of downstream signaling pathways activated by these receptors. For example, in a cell line expressing mAChRs, this compound will block ACh-induced increases in intracellular calcium. In cells expressing nAChRs, it will inhibit agonist-induced ion flux and membrane depolarization.

Q2: What are the known or potential off-target effects of this compound that I should be aware of?

A2: Beyond its primary anticholinergic activity, this compound may exhibit off-target effects that can confound experimental results. These include:

-

hERG Channel Inhibition: Like many compounds with a tertiary amine, this compound has the potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. hERG channel inhibition is a critical off-target effect to consider, especially in cardiomyocytes or other excitable cells, as it can lead to QT prolongation and arrhythmias in vivo.

-

Sigma-1 Receptor Binding: The sigma-1 receptor is an intracellular chaperone protein involved in various cellular processes. Some anticholinergic drugs have been shown to bind to sigma-1 receptors, which could lead to unexpected effects on cell signaling and function.

-

Voltage-Gated Sodium Channel Blockade: this compound's local anesthetic properties suggest it may block voltage-gated sodium channels, similar to other local anesthetics[1]. This can be a significant confounding factor in studies involving neurons or other electrically active cells.

-

Assay-Specific Interference: this compound may directly interfere with certain assay components or readouts (see Troubleshooting Guides below).

Q3: How can I control for the off-target effects of this compound in my experiments?

A3: Several strategies can be employed:

-

Use of Multiple, Structurally Unrelated Antagonists: To confirm that an observed effect is due to the intended antagonism of cholinergic receptors, use other mAChR or nAChR antagonists with different chemical structures. If they produce the same effect, it is more likely to be an on-target effect.

-

Schild Analysis: For competitive antagonists like this compound, performing a Schild analysis can help to confirm the mechanism of action and determine the antagonist's affinity for the receptor[2][3][4]. A slope of 1 in a Schild plot is indicative of competitive antagonism.

-

Use of "Silent" Mutants or Knockout Cells: If available, cell lines lacking the target receptor (knockout) or expressing a non-functional ("silent") mutant can be used as negative controls. This compound should have no effect on agonist response in these cells if its action is on-target.

-

Counter-Screening: Directly test this compound in assays for known off-target liabilities, such as a hERG channel assay or a sigma-1 receptor binding assay.

-

Dose-Response Curves: Carefully titrate this compound to use the lowest effective concentration to minimize the likelihood of off-target effects, which often occur at higher concentrations.

Quantitative Data Summary

The following tables summarize the known binding affinities and potencies of this compound at its primary and potential off-target sites.

Table 1: this compound Affinity for Primary Targets (Cholinergic Receptors)

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |

| Muscarinic (non-selective) | Radioligand Binding | Ki | 0.44 | [1] |

| α3β4 nAChR | Functional | IC50 | 1.8 | [1] |

| α4β2 nAChR | Functional | IC50 | 3.7 | [1] |

| α4β4 nAChR | Functional | IC50 | 6.3 | [1] |

| Nicotinic (non-selective) | Functional | IC50 | 15 | [5] |

Table 2: Potential Off-Target and Other Activities of this compound

| Target/Activity | Assay Type | Parameter | Value | Reference |

| Anticonvulsant | In vivo (mouse MES) | ED50 | 62 mg/kg | [1] |

| Local Anesthetic | Inferred from properties | - | - | [1] |

Experimental Protocols

1. Schild Analysis for Competitive Antagonism

This protocol outlines the steps to determine if this compound is acting as a competitive antagonist at a specific receptor.

-

Objective: To determine the pA2 value and the slope of the Schild plot for this compound.

-

Materials:

-

Cell line expressing the receptor of interest.

-

Appropriate cell culture medium and supplements.

-

A stable agonist for the receptor of interest.

-

This compound hydrochloride.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Multi-well plates (96- or 384-well).

-

Plate reader capable of detecting the assay signal (e.g., fluorescence for calcium flux or membrane potential assays).

-

-

Procedure:

-

Cell Plating: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Agonist Dose-Response Curve (Control):

-

Prepare serial dilutions of the agonist in assay buffer.

-

Add the agonist dilutions to the cells and measure the response to generate a full dose-response curve.

-

Determine the EC50 of the agonist from this curve.

-

-

Agonist Dose-Response Curves in the Presence of this compound:

-

Prepare at least three different fixed concentrations of this compound.

-

Pre-incubate the cells with each concentration of this compound for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

-

While the cells are still in the presence of this compound, add the serial dilutions of the agonist and measure the response.

-

Generate a full dose-response curve for the agonist at each concentration of this compound.

-

-

Data Analysis:

-

Determine the EC50 of the agonist in the presence of each concentration of this compound.

-

Calculate the Dose Ratio (DR) for each this compound concentration using the formula: DR = (EC50 of agonist with antagonist) / (EC50 of agonist without antagonist).

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the Schild plot to determine the slope and the x-intercept. The x-intercept is the pA2 value.

-

-

-

Interpretation: A slope not significantly different from 1 indicates competitive antagonism. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to achieve the same response.

2. Membrane Potential Assay for nAChR Antagonism

This protocol uses a fluorescent membrane potential dye to measure the inhibition of nAChR-mediated depolarization by this compound.

-

Objective: To quantify the inhibitory effect of this compound on nAChR function.

-

Materials:

-

Cell line stably expressing the nAChR subtype of interest.

-

Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

-

A suitable nAChR agonist (e.g., nicotine or ACh).

-

This compound hydrochloride.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

A fluorescence plate reader with liquid handling capabilities (e.g., a FLIPR instrument).

-

-

Procedure:

-

Cell Plating: Seed cells into the assay plates and culture overnight.

-

Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions and add it to the cells. Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Measurement:

-

Place the cell plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the cells and incubate for a short period (e.g., 2-5 minutes).

-

Add the agonist to all wells and immediately begin recording the fluorescence change over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in membrane potential.

-

Calculate the percentage inhibition of the agonist response by each concentration of this compound.

-

Plot the percentage inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

3. Calcium Flux Assay for mAChR Antagonism

This protocol measures the inhibition of mAChR-mediated intracellular calcium release by this compound.

-

Objective: To determine the potency of this compound as an antagonist of Gq-coupled mAChRs.

-

Materials:

-

Cell line endogenously or recombinantly expressing a Gq-coupled mAChR (e.g., M1, M3, M5).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

A suitable mAChR agonist (e.g., carbachol or ACh).

-

This compound hydrochloride.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Black-walled, clear-bottom 96- or 384-well plates.

-

A fluorescence plate reader with liquid handling capabilities.

-

-

Procedure:

-

Cell Plating: Seed cells into the assay plates and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., EC80).

-

Assay Measurement:

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions and pre-incubate.

-

Add the agonist and record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

-

Calculate the percentage inhibition of the agonist-induced calcium flux for each this compound concentration.

-

Determine the IC50 value by plotting the percentage inhibition against the this compound concentration.

-

-

Troubleshooting Guides

Problem 1: Inconsistent results or high variability in fluorescence-based assays (Membrane Potential or Calcium Flux).

-

Possible Cause 1: Uneven cell plating.

-

Solution: Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly across the plate.

-

-

Possible Cause 2: Dye loading issues.

-

Solution: Optimize dye concentration and loading time for your specific cell line. Ensure complete removal of serum-containing medium before loading, as serum esterases can cleave the AM esters extracellularly.

-

-

Possible Cause 3: this compound precipitation.

-

Solution: this compound hydrochloride has good aqueous solubility, but check for precipitation at the highest concentrations used, especially in buffers with high salt content. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and ensure complete dissolution before diluting in assay buffer.

-

-

Possible Cause 4: Autofluorescence of this compound.

-

Solution: Run a control plate with this compound in the absence of cells and dye to check for intrinsic fluorescence at the assay wavelengths. If significant, a different detection method may be necessary.

-

Problem 2: The slope of the Schild plot is not equal to 1.

-

Possible Cause 1: Non-competitive antagonism.

-

Explanation: A slope significantly different from 1 may indicate that this compound is not competing directly with the agonist for the same binding site. This could be due to allosteric modulation or channel block.

-

Solution: Further experiments are needed to elucidate the mechanism, such as investigating if this compound affects the maximal response of the agonist. A decrease in the maximal response is characteristic of non-competitive antagonism.

-

-

Possible Cause 2: Experimental artifact.

-

Solution: Ensure that the pre-incubation time with this compound was sufficient to reach equilibrium. Incomplete equilibrium can lead to an underestimation of the dose ratio and affect the slope. Also, verify the accuracy of the serial dilutions for both the agonist and this compound.

-

-

Possible Cause 3: Multiple binding sites.

-

Explanation: If the agonist or antagonist binds to multiple receptor subtypes with different affinities, the Schild plot may be non-linear or have a slope different from 1.

-

Solution: Use cell lines expressing a single receptor subtype if possible.

-

Problem 3: Unexpected cytotoxicity observed in the assay.

-

Possible Cause 1: High concentrations of this compound.

-

Solution: Determine the cytotoxic profile of this compound in your cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo). Conduct your functional assays at concentrations well below the cytotoxic threshold.

-

-

Possible Cause 2: Off-target effects.

-

Explanation: As mentioned, this compound could have off-target effects that lead to cell death.

-

Solution: Investigate potential mechanisms, such as apoptosis or necrosis, using specific assays. Compare the cytotoxic effects of this compound with other cholinergic antagonists.

-

-

Possible Cause 3: Interference with viability assay readout.

-

Explanation: this compound, like some other compounds, may interfere with the chemistry of viability assays. For example, it could potentially reduce MTT reagent, leading to a false-positive signal for cell viability, or inhibit luciferase in ATP-based assays.

-

Solution: Run cell-free controls to check for direct interaction of this compound with the assay reagents. Use at least two different viability assays based on different principles to confirm the results.

-

Mandatory Visualizations

Caption: this compound's primary on-target and potential off-target interactions.

References

Validation & Comparative

A Comparative Efficacy Analysis of Adiphenine and Other Antispasmodics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Adiphenine with other commonly used antispasmodic agents. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed analysis of mechanisms of action, quantitative efficacy data, and experimental protocols to support further investigation and development in the field of smooth muscle relaxants.

Introduction to Antispasmodic Agents

Antispasmodic drugs are a class of pharmaceuticals used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract. These agents are broadly categorized based on their mechanism of action, which includes anticholinergic/antimuscarinic agents, direct smooth muscle relaxants, and calcium channel blockers.[1][2] this compound, a nicotinic acetylcholine receptor (nAChR) inhibitor, presents a distinct mechanistic profile compared to the more traditional antispasmodics.[3][4]

Mechanism of Action: A Comparative Overview

The primary classes of antispasmodics exert their effects through different signaling pathways:

-

Anticholinergic/Antimuscarinic Agents: This class, which includes drugs like dicyclomine and hyoscyamine, competitively antagonize muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells. By blocking the binding of acetylcholine, these drugs prevent the downstream signaling cascade that leads to muscle contraction.

-

Direct Smooth Muscle Relaxants: Agents such as mebeverine act directly on the smooth muscle cells to induce relaxation, independent of nervous system input. Their mechanisms can involve interference with intracellular calcium mobilization or other cellular processes.

-

This compound (Nicotinic Acetylcholine Receptor Inhibitor): this compound's primary mechanism involves the non-competitive inhibition of nicotinic acetylcholine receptors.[3] While nAChRs are predominantly associated with neuronal transmission, their presence and function in non-neuronal tissues, including smooth muscle, are increasingly recognized.[5] By blocking nAChRs, this compound can modulate neurotransmission at the ganglionic level or potentially act directly on smooth muscle cells, leading to a reduction in muscle spasms. This compound has also been shown to have an affinity for muscarinic receptors.[4]

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and other selected antispasmodics. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with this in mind.

Table 1: In Vitro Potency of this compound

| Parameter | Receptor Subtype | Value (µM) | Source |

| IC₅₀ | α1 nAChR | 1.9 | [3] |